5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)8-3-5-9(6-4-8)10-11(15)14-12(16)13-10/h3-7,10H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQBERLZHSXCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 4 Propan 2 Yl Phenyl Imidazolidine 2,4 Dione
Established Synthetic Routes to the Core Imidazolidine-2,4-dione Structure
Several classical methods have been established for the synthesis of the imidazolidine-2,4-dione core. These routes are valued for their reliability and the use of readily available starting materials.
The Bucherer-Bergs reaction is a cornerstone in hydantoin (B18101) synthesis, offering a straightforward one-pot method. nih.gov This multicomponent reaction typically involves an aldehyde or ketone, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate. nih.govalfa-chemistry.comwikipedia.org The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org This method is versatile and has been successfully applied to a wide range of aliphatic and aromatic carbonyl compounds. nih.gov
Another fundamental approach is the Strecker synthesis of α-amino acids, which can be extended to produce hydantoins. researchgate.net The initial reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide yields an α-aminonitrile. masterorganicchemistry.comwikipedia.orgpearson.com Subsequent hydrolysis of the nitrile group leads to the corresponding α-amino acid. masterorganicchemistry.comwikipedia.org The resulting amino acid can then be cyclized with a source of a carbonyl group, such as phosgene (B1210022) or its equivalents, to furnish the imidazolidine-2,4-dione ring.
The Ugi four-component reaction (Ugi-4CR) represents a more modern and highly convergent approach to complex molecules, including precursors to hydantoins. wikipedia.orgdntb.gov.ua This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org While not a direct synthesis of hydantoins, the products of the Ugi reaction can be further elaborated to yield the desired heterocyclic scaffold. organic-chemistry.org
An alternative method involves the reaction of α-amino acids with isocyanates. For instance, the reaction of C-phenylglycine derivatives with phenyl isocyanate has been shown to produce N-3 and C-5 substituted imidazolidine-2,4-diones. nih.govresearchgate.net
These established routes provide a robust foundation for accessing a diverse array of imidazolidine-2,4-dione derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the hydantoin ring.
Specific Synthesis of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione and its Stereochemical Aspects
The synthesis of this compound can be achieved by applying the general synthetic methods for 5-aryl hydantoins. A common approach involves the reaction of C-(4-isopropylphenyl)-glycine with phenyl isocyanate, which yields (±)-3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione. nih.gov
The synthesis of the precursor, (±)-C-(4-Isopropylphenyl)-glycine, can be accomplished via a Strecker-type synthesis starting from 4-isopropylbenzaldehyde, potassium cyanide, and ammonium chloride. researchgate.net
The carbon atom at the 5-position of the imidazolidine-2,4-dione ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Traditional synthetic methods, such as the Bucherer-Bergs reaction, typically yield a racemic mixture of the (R)- and (S)-enantiomers.
The separation of these enantiomers, or chiral resolution, is crucial for pharmacological studies, as different enantiomers often exhibit distinct biological activities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) on chiral stationary phases, such as those based on immobilized polysaccharides, are effective techniques for the enantioseparation of 5-substituted hydantoins. irb.hr The development of asymmetric synthetic methods that directly produce enantioenriched hydantoins is an active area of research. Chiral phosphoric acid catalysts have been successfully employed in the enantioselective condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantiomeric ratios. nih.govrsc.org Another approach involves the photochemical deracemization of hydantoins using a chiral diarylketone. nih.gov
Strategies for Derivatization and Functionalization of the this compound Scaffold
The imidazolidine-2,4-dione scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially enhanced properties. The nitrogen atoms at positions 1 and 3, and the carbon at position 5 are the primary targets for derivatization.
N-Alkylation: The hydantoin ring contains both an amide (N1) and an imide (N3) nitrogen atom. nih.gov Due to the higher acidity of the N3 proton, alkylation under basic conditions typically occurs selectively at this position. nih.gov However, selective N1-alkylation can be achieved using specific reaction conditions, such as employing potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). nih.govjst.go.jp This regioselectivity allows for the controlled introduction of substituents at either nitrogen atom. N-alkylhydantoins have been explored for various applications, including as organogelators. mdpi.com
C5-Alkylation: While the 5-position is already substituted with a 4-(propan-2-yl)phenyl group in the target molecule, further functionalization at this position is a key strategy for structurally related hydantoins. A highly efficient protocol for the C5-selective alkylation of hydantoins has been developed using phase-transfer catalysis. nih.gov This method is applicable to a wide range of electrophiles, including alkyl, allyl, propargyl, and benzyl (B1604629) halides, under mild reaction conditions. nih.gov
Functionalization of the Phenyl Ring: The 4-(propan-2-yl)phenyl substituent itself can be a site for further chemical modification. Standard aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.
These derivatization strategies provide a versatile toolkit for the synthesis of a library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships.
Chemoenzymatic Approaches in the Synthesis of Imidazolidine-2,4-dione Analogues
Chemoenzymatic methods have emerged as powerful tools for the synthesis of optically pure compounds, including imidazolidine-2,4-dione analogues. These approaches combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations.
A prominent example is the "Hydantoinase Process," which is widely used for the production of optically pure D- or L-amino acids from racemic 5-monosubstituted hydantoins. nih.govresearchgate.netingentaconnect.commdpi.com This enzymatic cascade involves three key enzymes:
Hydantoinase: This enzyme stereoselectively hydrolyzes one enantiomer of the racemic hydantoin to the corresponding N-carbamoyl-α-amino acid. nih.govresearchgate.net
N-Carbamoyl-α-amino acid amidohydrolase (Carbamoylase): This enzyme specifically hydrolyzes the N-carbamoyl-amino acid to the free α-amino acid. nih.govresearchgate.net
Hydantoin racemase: This enzyme racemizes the remaining unreacted hydantoin enantiomer, allowing for a theoretical 100% conversion of the racemic starting material to a single enantiomer of the desired amino acid. nih.govresearchgate.net
This dynamic kinetic resolution process is a more environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure amino acids, which are valuable precursors for various industries. researchgate.netingentaconnect.com The hydantoinase process has been successfully applied on an industrial scale for the synthesis of various D-amino acids. mdpi.com
Lipases are another class of enzymes that have been utilized in the synthesis of hydantoin derivatives. For example, enzymatic kinetic resolution of racemic alcohols using lipases can be employed to generate chiral building blocks for the synthesis of enantioenriched hydantoins.
These chemoenzymatic strategies offer significant advantages in terms of stereoselectivity and sustainability for the synthesis of chiral imidazolidine-2,4-dione analogues and their precursors.
Data Tables
Table 1: Established Synthetic Routes to Imidazolidine-2,4-diones
| Reaction Name | Starting Materials | Key Features |
| Bucherer-Bergs Reaction | Aldehyde/Ketone, Cyanide Salt, Ammonium Carbonate | One-pot, multicomponent reaction. nih.govalfa-chemistry.comwikipedia.org |
| Strecker Synthesis followed by Cyclization | Aldehyde, Ammonia, Hydrogen Cyanide, then cyclizing agent | Two-step process via an α-amino acid intermediate. researchgate.netwikipedia.org |
| Ugi Four-Component Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Highly convergent, produces bis-amide precursors. wikipedia.orgdntb.gov.ua |
| Reaction of α-Amino Acids with Isocyanates | α-Amino Acid, Isocyanate | Direct formation of N-substituted hydantoins. nih.govresearchgate.net |
Table 2: Key Enzymes in the Hydantoinase Process
| Enzyme | Function |
| Hydantoinase | Stereoselective hydrolysis of one hydantoin enantiomer. nih.govresearchgate.net |
| N-Carbamoyl-α-amino acid amidohydrolase | Hydrolysis of N-carbamoyl-amino acid to free amino acid. nih.govresearchgate.net |
| Hydantoin racemase | Racemization of the unreacted hydantoin enantiomer. nih.govresearchgate.net |
Computational and Theoretical Chemistry of 5 4 Propan 2 Yl Phenyl Imidazolidine 2,4 Dione
Quantum Chemical Calculations and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of the 5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione molecule. Methods like Density Functional Theory (DFT) are commonly employed to compute various molecular descriptors. For instance, studies on related imidazolidine-2,4-dione derivatives have utilized the B3LYP hybrid functional with the 6-31G(d) basis set to calculate electronic properties, ensuring reliability by benchmarking against experimental data. researchgate.net
These calculations provide data on the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MESP map is particularly useful for identifying regions of the molecule that are electron-rich (negative potential, typically around the carbonyl oxygens) and electron-poor (positive potential, around the N-H protons), which are critical for intermolecular interactions like hydrogen bonding. researchgate.net
Crystallographic studies of structurally similar compounds, such as nitrofurantoin (B1679001) and dantrolene, which also contain the imidazolidine-2,4-dione scaffold, reveal that the five-membered ring is typically planar or nearly planar. chemrxiv.orgnih.gov This planarity is a consequence of the sp² hybridization of the two carbonyl carbons and their conjugation with the nitrogen atoms. mdpi.com The phenyl ring is often twisted relative to the imidazolidine (B613845) ring to minimize steric hindrance. nih.govmdpi.com
| Quantum Chemical Parameter | Significance and Typical Findings for Imidazolidine-2,4-diones |
|---|---|
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MESP) | Reveals the charge distribution and sites for electrophilic and nucleophilic attack. Negative potential is concentrated around carbonyl oxygens, while positive potential is found near N-H groups. researchgate.net |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |
| Atomic Charges (e.g., Mulliken, NBO) | Provides the charge distribution on each atom, helping to understand intramolecular charge transfer and the nature of chemical bonds. |
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of this compound and its interactions with biological macromolecules. mdpi.com MD simulations provide an atomistic view of the molecule's movement over time, revealing stable conformations and the flexibility of different parts of the structure.
For imidazolidine-2,4-dione derivatives, MD simulations have been instrumental in elucidating their binding mechanisms to protein targets. nih.govnih.gov For example, simulations have been used to study the binding mode of selective inhibitors with Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov These studies can reveal crucial information, such as the stability of the protein-ligand complex, key hydrogen bonds, and the role of water molecules in the binding site. nih.gov
Crystallographic analysis of related compounds shows that the imidazolidine-2,4-dione ring itself is relatively rigid and planar. chemrxiv.orgnih.gov The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl and imidazolidine rings. The preferred torsion angle is a balance between steric hindrance and electronic effects. In a related crystal structure, 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, the imidazolidine ring is twisted by nearly 90 degrees relative to the benzene (B151609) plane. nih.gov
| MD Simulation Finding | Implication for this compound |
|---|---|
| Protein-Ligand Complex Stability | Simulations can predict the stability of the compound within a target's binding site over time, often measured by Root Mean Square Deviation (RMSD). nih.gov |
| Key Intermolecular Interactions | Identifies persistent hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues of the target protein. nih.gov |
| Conformational Changes | Reveals how the ligand and/or protein may change conformation upon binding to achieve an optimal fit. |
| Binding Free Energy Calculation | Methods like MM/GBSA can be used to estimate the binding affinity of the compound to its target, helping to rank potential drug candidates. nih.gov |
In Silico Prediction of Biological Target Interactions and Binding Modes
In silico methods are widely used to predict the biological targets of small molecules and to understand their binding interactions at an atomic level. For the imidazolidine-2,4-dione class, molecular docking is a primary tool used to predict the binding pose and affinity of these compounds to various protein targets.
Studies on imidazolidine-2,4-dione derivatives have successfully used docking to explore their interactions with enzymes like PTP1B, a target for type 2 diabetes. nih.govnih.gov These docking studies, often combined with the insights from QSAR and MD simulations, help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov For example, docking can reveal how the 4-(propan-2-yl)phenyl group of the title compound might fit into a hydrophobic pocket of a target protein, while the imidazolidine-2,4-dione core acts as a scaffold for hydrogen bonding interactions with key residues. Docking studies have also been used to explore the binding of these derivatives to quorum-sensing receptors in bacteria, highlighting their potential as virulence inhibitors. nih.gov
| Potential Biological Target Class | Key Interacting Residues (Examples from Literature) | Predicted Binding Mode Features |
|---|---|---|
| Protein Tyrosine Phosphatases (e.g., PTP1B) | His214, Cys215, Ser216 in the P-loop region. nih.gov | The imidazolidine-2,4-dione core often forms hydrogen bonds with backbone or side-chain residues, while the phenyl substituent occupies a hydrophobic pocket. nih.govnih.gov |
| Bacterial Quorum-Sensing Receptors (e.g., LasR) | Not specified in detail, but interactions are predicted. nih.gov | The compound binds in the ligand-binding pocket, disrupting the signaling pathway responsible for virulence gene expression. nih.gov |
| Androgen Receptors | Not specified. | Derivatives have been reported as modulators, suggesting interaction with the ligand-binding domain of this nuclear receptor. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazolidine-2,4-dione Derivatives and Their Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For imidazolidine-2,4-dione derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their bioactivity, particularly as PTP1B inhibitors. researchgate.netnih.gov
A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a series of imidazolidine-2,4-dione derivatives. nih.gov The resulting models showed good predictive power, with the CoMSIA model being superior. nih.gov The contour maps generated from these models provide a visual representation of how different steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecular scaffold influence activity. nih.gov Another study employed 2D-QSAR using multiple linear regression (MLR) and artificial neural networks (ANN), demonstrating that the non-linear ANN model had superior predictive ability over the linear MLR model. researchgate.net
These QSAR models are valuable tools for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. researchgate.netnih.gov
| QSAR Model | Statistical Parameter | Reported Value | Significance |
|---|---|---|---|
| CoMFA (for PTP1B inhibitors) nih.gov | q² (Cross-validated r²) | 0.543 | Indicates good internal predictive ability. |
| r² (Non-cross-validated r²) | 0.998 | Represents the goodness of fit of the model. | |
| SEE (Standard Error of Estimate) | 0.029 | Measures the deviation of predicted values from experimental values. | |
| r²_pred (External validation) | 0.754 | Indicates good external predictive power. | |
| CoMSIA (for PTP1B inhibitors) nih.gov | q² (Cross-validated r²) | 0.777 | Indicates strong internal predictive ability. |
| r² (Non-cross-validated r²) | 0.999 | Represents an excellent goodness of fit. | |
| SEE (Standard Error of Estimate) | 0.013 | Indicates a very low deviation between predicted and experimental values. | |
| r²_pred (External validation) | 0.836 | Indicates strong external predictive power. |
Chemoinformatics and Virtual Screening Applications for the Imidazolidine-2,4-dione Class
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of the imidazolidine-2,4-dione class, chemoinformatics plays a vital role in virtual screening campaigns to identify new hit compounds with desired biological activities.
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as pharmacophore modeling, use the structural information of known active compounds to search large databases for molecules with similar features. Structure-based virtual screening, predominantly molecular docking, uses the 3D structure of a biological target to screen libraries of compounds for those that are predicted to bind with high affinity.
Large commercial libraries from providers like Enamine and MolPort, which can contain millions to billions of compounds, can be computationally screened to find novel imidazolidine-2,4-dione derivatives or other scaffolds that mimic their interactions. schrodinger.com This approach, often termed 'scaffold hopping' or 'core hopping', was used to discover a selective PTP1B inhibitor based on the imidazolidine-2,4-dione core. nih.gov These large-scale screening efforts are essential for exploring vast chemical spaces and identifying novel starting points for drug development programs.
| Chemoinformatics Tool/Database | Application for Imidazolidine-2,4-dione Research |
|---|---|
| ZINC Database | A free database of commercially-available compounds for virtual screening. Can be searched for imidazolidine-2,4-dione analogs. |
| PubChem / ChEMBL | Public databases containing chemical structures and their associated biological assay data, useful for building QSAR models and understanding the known bioactivity of the scaffold. |
| Pharmacophore Modeling Software (e.g., Phase, LigandScout) | Used to generate a 3D model of the essential features required for biological activity, which can then be used as a query for database searching. |
| Docking Software (e.g., Glide, AutoDock) | Performs structure-based virtual screening by docking large libraries of compounds into a protein's active site to predict binding affinity and pose. |
Molecular and Cellular Pharmacological Characterization of 5 4 Propan 2 Yl Phenyl Imidazolidine 2,4 Dione
Identification and Validation of Molecular Targets of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione
The imidazolidine-2,4-dione nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. For 5-phenyl substituted derivatives, several key molecular targets have been identified, suggesting potential mechanisms of action for this compound.
One of the most well-established targets for hydantoin-based compounds, particularly in the context of their anticonvulsant activity, is the neuronal voltage-gated sodium channels (VGSCs) . By binding to these channels, hydantoin (B18101) derivatives can modulate their activity, which is crucial for the initiation and propagation of action potentials in neurons.
In the realm of oncology, derivatives of 5,5-diphenylhydantoin have been shown to inhibit the activity of key enzymes in cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . Furthermore, some substituted hydantoins have been reported to inhibit MEK1 and MEK2 , which are protein kinases integral to the MAP kinase signal transduction pathway, thereby exerting anti-hyperproliferative effects. researchgate.net
Other identified molecular targets for the broader class of imidazolidine-2,4-dione derivatives include androgen receptors , for which some compounds act as modulators, and the enzyme aldose reductase , inhibition of which is relevant in the context of diabetic complications. researchgate.net The specific affinity of this compound for these targets would be influenced by the physicochemical properties conferred by its isopropylphenyl substituent.
Table 1: Potential Molecular Targets of 5-Phenyl-Imidazolidine-2,4-Dione Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area |
| Ion Channels | Voltage-Gated Sodium Channels (VGSCs) | Neurology (e.g., Epilepsy) |
| Receptor Tyrosine Kinases | EGFR, VEGFR2 | Oncology |
| Protein Kinases | MEK1, MEK2 | Oncology |
| Nuclear Receptors | Androgen Receptor | Oncology, Metabolic Diseases |
| Enzymes | Aldose Reductase | Diabetic Complications |
Note: This table is illustrative and based on data for the broader class of 5-phenyl-imidazolidine-2,4-dione derivatives.
Elucidation of Signaling Pathways Modulated by this compound in Cellular Systems
The engagement of the molecular targets discussed above by 5-phenyl-imidazolidine-2,4-dione derivatives leads to the modulation of various intracellular signaling pathways. These pathways are fundamental to cellular processes such as proliferation, survival, and excitability.
Given the interaction of some hydantoin derivatives with receptor tyrosine kinases like EGFR and VEGFR2, it is plausible that this compound could modulate downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) signaling cascade and the PI3K-Akt signaling pathway . Inhibition of these pathways is a cornerstone of modern cancer therapy, as they are often hyperactivated in tumor cells, leading to uncontrolled growth and survival. For instance, inhibition of MEK1 and MEK2 directly impacts the MAPK pathway. researchgate.net
The interaction with neuronal voltage-gated sodium channels suggests a profound effect on neuronal signaling pathways . By stabilizing the inactive state of these channels, hydantoin derivatives can reduce the repetitive firing of neurons, a key mechanism in the prevention of epileptic seizures.
Furthermore, modulation of the androgen receptor can impact androgen signaling pathways , which are critical in the development and progression of prostate cancer. The anti-inflammatory properties observed for some hydantoin derivatives also suggest a potential modulation of inflammatory signaling pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX).
Enzymatic Activity Modulation and Inhibition Kinetics Studies
The imidazolidine-2,4-dione scaffold has been incorporated into numerous enzyme inhibitors. For 5-phenyl substituted derivatives, enzymatic inhibition is a key mechanism of action.
Studies on various 5,5-diphenylhydantoin derivatives have demonstrated potent inhibitory activity against receptor tyrosine kinases. For example, certain derivatives have shown significant inhibition of both EGFR and VEGFR2. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with some compounds exhibiting activity in the micromolar to nanomolar range. The substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of inhibition.
Another important enzymatic target is aldose reductase . This enzyme is implicated in the pathogenesis of diabetic complications, and its inhibition by spirohydantoin derivatives has been reported. researchgate.net The inhibitory kinetics of these interactions, including the determination of inhibition constants (Ki), are essential for understanding the potency and mechanism of action of these compounds.
Table 2: Illustrative Enzymatic Inhibition Data for 5-Phenyl-Imidazolidine-2,4-Dione Analogs
| Compound Class | Target Enzyme | IC₅₀ / Ki (Illustrative) |
| 5,5-Diphenylhydantoin Derivatives | EGFR | 0.1 - 10 µM |
| 5,5-Diphenylhydantoin Derivatives | VEGFR2 | 0.09 - 5 µM |
| Spirohydantoin Derivatives | Aldose Reductase | 1 - 20 µM |
| Biaryl Substituted Hydantoins | MEK1/MEK2 | Sub-nanomolar Ki |
Note: This table presents a range of typical inhibitory concentrations observed for analogous compounds and is for illustrative purposes only. Specific values for this compound are not available.
Receptor Binding and Functional Assays in Isolated Systems
Beyond enzymatic targets, 5-phenyl-imidazolidine-2,4-dione derivatives have been shown to bind to various receptors, particularly those in the central nervous system.
Radioligand binding assays have been instrumental in identifying the affinity of these compounds for specific receptors. For instance, a series of 5-arylhydantoin derivatives have been identified as potent ligands for the serotonin 5-HT₇ receptor . These studies have determined the binding affinities (Ki values) of these compounds, with some exhibiting nanomolar potency. Such findings suggest a potential role for these compounds in the treatment of central nervous system disorders like depression and anxiety.
Functional assays are subsequently used to determine whether these compounds act as agonists, antagonists, or inverse agonists at their target receptors. For the 5-HT₇ receptor ligands, functional studies have confirmed their antagonistic properties.
Table 3: Illustrative Receptor Binding Affinities for 5-Arylhydantoin Derivatives
| Compound Class | Receptor Target | Binding Affinity (Ki) (Illustrative) |
| 5-Arylhydantoin Derivatives | Serotonin 5-HT₇ Receptor | 5 - 50 nM |
| 3,5,5-Triphenylimidazolidine-2,4-dione | Cannabinoid CB1 Receptor | Moderate Affinity |
| 3,5,5-Triphenylimidazolidine-2,4-dione | Cannabinoid CB2 Receptor | Moderate Affinity |
Note: This table provides examples of receptor binding affinities for analogous compounds and is for illustrative purposes. Specific data for this compound is not available.
Cellular Uptake and Intracellular Distribution Studies of this compound
The ability of a compound to cross cellular membranes and reach its intracellular target is a critical determinant of its pharmacological activity. For this compound, its cellular uptake and distribution would be largely dictated by its physicochemical properties.
The presence of the 4-(propan-2-yl)phenyl group is expected to increase the lipophilicity of the molecule compared to an unsubstituted 5-phenylhydantoin. This increased lipophilicity generally favors passive diffusion across the lipid bilayer of cell membranes. Therefore, it is likely that this compound can readily enter cells without the need for specific transporters.
Once inside the cell, the intracellular distribution of the compound would depend on its affinity for various subcellular compartments and macromolecules. For instance, if the compound targets nuclear receptors, it would need to translocate to the nucleus. If its targets are cytoplasmic enzymes or receptors, it would primarily reside in the cytoplasm.
While specific studies on the cellular uptake of this compound are not available, research on the well-known hydantoin derivative, phenytoin (B1677684) (5,5-diphenylhydantoin), and its metabolite has shown that these compounds can influence cellular transport processes. For example, prolonged exposure to phenytoin and its metabolite has been found to stimulate cellular glucose transport by up-regulating the expression of GLUT1 mRNA. nih.gov This suggests that hydantoin derivatives can have complex effects on cellular physiology beyond direct target modulation.
Pre Clinical in Vivo Pharmacological Efficacy Studies of 5 4 Propan 2 Yl Phenyl Imidazolidine 2,4 Dione
Evaluation of Efficacy in Relevant Animal Models of Disease Pathophysiology.
No studies detailing the evaluation of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione in animal models for any disease pathophysiology were identified in the public domain. Research on analogous compounds, such as certain thiazolidinedione derivatives, has shown efficacy in animal models of type 2 diabetes by improving hyperglycemia, hypertriglyceridemia, and hyperinsulinemia. For instance, studies on compounds with a similar core structure have been conducted in KKAy and db/db mice, which are common models for this condition. However, no such data is available for the specific compound .
Target Engagement and Biomarker Modulation in Pre-clinical Models.
There is no published data on the specific molecular targets of this compound or its ability to engage these targets in preclinical models. Consequently, information regarding the modulation of relevant biomarkers following administration of this compound is also unavailable. For other related compounds, target engagement is a critical aspect of preclinical evaluation, often involving the assessment of interaction with specific receptors or enzymes and the subsequent changes in downstream biological markers.
Pharmacokinetic Profiling in Pre-clinical Species (Absorption, Distribution, Metabolism, Excretion - ADME).
The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound in any preclinical species has not been reported in the available scientific literature. Pharmacokinetic studies are essential to understand the disposition of a compound in an organism and to inform dosing regimens for efficacy and toxicology studies.
Comparative Efficacy with Reference Compounds in Pre-clinical Settings.
Due to the absence of any efficacy data for this compound, no comparative studies with reference compounds in preclinical settings have been found. Such studies are crucial for establishing the potential therapeutic advantage of a new chemical entity over existing standards of care.
Structure Activity Relationship Sar and Structural Optimization Studies of Imidazolidine 2,4 Dione Analogues
Systematic Modification of the 4-(Propan-2-yl)phenyl Moiety and its Impact on Biological Activity
Systematic alterations to the 4-(propan-2-yl)phenyl group at the C5 position of the imidazolidine-2,4-dione ring have been a key focus of SAR studies. Research has shown that the nature and position of substituents on this phenyl ring can significantly modulate the pharmacological effects of the resulting analogues.
For instance, in the context of anticonvulsant activity, studies on related phenylmethylenehydantoins have demonstrated that substitution with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring can lead to good anticonvulsant activity. nih.gov Conversely, the introduction of polar groups such as nitro (-NO2), cyano (-CN), or hydroxyl (-OH) groups tends to result in less active or inactive compounds. nih.gov The replacement of the phenyl ring with heteroaromatic rings has also been shown to reduce or eliminate anticonvulsant activity. nih.gov
The following table summarizes the impact of various substituents on the 4-phenyl moiety on the anticonvulsant activity of phenylmethylenehydantoins, a related class of compounds.
Table 1: Impact of Phenyl Ring Substituents on Anticonvulsant Activity of Phenylmethylenehydantoins
| Substituent Group | General Effect on Anticonvulsant Activity |
|---|---|
| Alkyl | Generally favorable |
| Halogeno | Generally favorable |
| Trifluoromethyl | Favorable |
| Alkoxyl | Favorable |
| Nitro (-NO2) | Reduced or inactive |
| Cyano (-CN) | Reduced or inactive |
| Hydroxyl (-OH) | Reduced or inactive |
| Heteroaromatic Ring (in place of phenyl) | Reduced or inactive |
These findings underscore the importance of the lipophilic character of the substituent at the 4-position of the phenyl ring for this particular biological activity.
Exploration of Substituent Effects at the Imidazolidine-2,4-dione Core
Modifications to the imidazolidine-2,4-dione core itself, at positions other than C5, have also been extensively explored to delineate their impact on biological activity. Key positions for substitution include the N1 and N3 atoms of the hydantoin (B18101) ring.
For some hydantoin derivatives, N-methylation has been shown to decrease activity against electroshock-induced seizures while increasing activity against chemically induced convulsions. cutm.ac.in In the context of other biological targets, such as COX-2 inhibition, the type of substituent on the N3 position of the hydantoin ring has been found to be important for inhibitory activity. researchgate.net
Furthermore, the introduction of different side chains at the N3 position of spirohydantoin derivatives, such as acetic acid propyl ester, methoxy ethane, or pentene, has been shown to influence their antiproliferative effects on cancer cell lines. mdpi.com
The following interactive table illustrates the general effects of substitutions at different positions of the imidazolidine-2,4-dione core on various biological activities.
Table 2: General Effects of Substitutions on the Imidazolidine-2,4-dione Core
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |
|---|---|---|
| N1 | Methyl | Can alter the profile of anticonvulsant activity cutm.ac.in |
| N3 | Various alkyl and functional groups | Can be critical for COX-2 inhibitory activity researchgate.net and antiproliferative effects mdpi.com |
| C5 | Alkyl | May contribute to sedative properties pharmacy180.comcutm.ac.in |
Stereochemical Influences on the Pharmacological Profile of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione and its Analogues
The C5 position of 5-substituted imidazolidine-2,4-diones is a chiral center, meaning that these compounds can exist as different stereoisomers (enantiomers). The spatial arrangement of the atoms, or stereochemistry, at this center can have a profound impact on the pharmacological profile of the molecule.
It is a well-established principle in medicinal chemistry that different enantiomers of a drug can exhibit different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the general importance of stereochemistry in the biological activity of 5-phenylhydantoin derivatives is recognized. For example, the conformational arrangement of the phenyl ring at position 5 with respect to the hydantoin ring is considered a critical factor influencing anticonvulsant effects. researchgate.net This suggests that the three-dimensional structure of the molecule plays a significant role in its interaction with its biological target.
Design and Synthesis of Focused Libraries for SAR Elucidation
To systematically investigate the structure-activity relationships of imidazolidine-2,4-dione analogues, researchers often employ the design and synthesis of focused compound libraries. This approach involves the creation of a series of related compounds where specific parts of the molecule are systematically varied.
The synthesis of new imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives has been achieved through reactions involving C-phenylglycine derivatives. nih.gov The Bucherer-Bergs reaction is another common method used for the synthesis of hydantoin derivatives. nih.gov These synthetic strategies allow for the introduction of diverse substituents at various positions of the hydantoin scaffold.
By creating and screening these focused libraries, researchers can efficiently gather data on how different chemical modifications affect biological activity. This information is invaluable for elucidating SAR and for the rational design of new, more potent, and selective compounds.
Development of Predictive Models for Structure-Activity Relationships within the Imidazolidine-2,4-dione Class
To further refine the understanding of SAR and to predict the activity of novel compounds, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity.
For a series of phenylmethylenehydantoins, a QSAR model was developed that identified the LUMO (Lowest Unoccupied Molecular Orbital) energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.gov This model demonstrated good predictive ability, highlighting the importance of electronic and lipophilic properties in determining the biological effect. nih.gov
The development of such predictive models can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.
Advanced Analytical and Bioanalytical Methodologies for 5 4 Propan 2 Yl Phenyl Imidazolidine 2,4 Dione
Spectroscopic Techniques for Advanced Structural Confirmation.oup.comnih.govbepls.comnih.govresearchgate.net
A combination of spectroscopic methods is indispensable for the unambiguous structural elucidation of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione. These techniques provide detailed information about the compound's molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise arrangement of atoms. In ¹H-NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of the molecule's hydrogen environment. The aromatic protons of the phenyl ring, the methine and methyl protons of the propan-2-yl group, the methine proton at the C5 position of the imidazolidine (B613845) ring, and the N-H protons of the hydantoin (B18101) ring all exhibit characteristic signals. Similarly, ¹³C-NMR spectroscopy reveals the chemical environment of each carbon atom, including the carbonyl carbons of the hydantoin ring, the aromatic carbons, and the aliphatic carbons of the propan-2-yl group. bepls.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the hydantoin ring, the C=O stretching vibrations of the two carbonyl groups, and the C-H stretching vibrations of the aromatic and aliphatic moieties. oup.comoup.comnih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com
| Spectroscopic Technique | Expected Chemical Shifts / Absorption Bands |
|---|---|
| ¹H-NMR (DMSO-d₆) | δ 1.22 (d, 6H, CH(CH₃)₂); 2.90 (septet, 1H, CH(CH₃)₂); 5.38 (s, 1H, H5); 7.16 (m, 4H, aromatics); 8.97 (s, 1H, NH) ppm. nih.gov |
| ¹³C-NMR | Signals for carbonyl carbons (C2 and C4), aromatic carbons, C5 of the hydantoin ring, and the carbons of the propan-2-yl group. |
| IR (KBr) | ~3200-3300 cm⁻¹ (N-H stretching), ~1710-1780 cm⁻¹ (C=O stretching). nih.gov |
| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ corresponding to the compound's molecular weight. |
Chromatographic Methods for Purity Assessment and Isomeric Separation.nih.gov
Chromatographic techniques are essential for evaluating the purity of this compound and for the separation of potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from impurities. Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the percentage of the peak area of the main compound relative to the total peak area.
The presence of a chiral center at the C5 position of the imidazolidine-2,4-dione ring means that this compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for the separation and quantification of these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.
| Chromatographic Method | Application | Typical Conditions |
|---|---|---|
| Reversed-Phase HPLC | Purity Assessment | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV. |
| Chiral HPLC | Isomeric (Enantiomeric) Separation | Column: Chiral Stationary Phase (e.g., polysaccharide-based); Mobile Phase: Hexane/Isopropanol; Detection: UV. |
Development of Bioanalytical Assays for Quantification of this compound in Biological Matrices from Research Models.nih.gov
To study the pharmacokinetics and metabolism of this compound in research models, sensitive and specific bioanalytical assays are required for its quantification in biological matrices such as plasma, serum, and tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS assay involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Chromatographic Separation: A rapid and efficient chromatographic separation is necessary to resolve the analyte from endogenous matrix components. Ultra-high-performance liquid chromatography (UPLC) is often preferred for its high resolution and short run times.
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity.
Method Validation: The developed assay must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
The lower limit of quantification (LLOQ) is a critical parameter, representing the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
| Parameter | Methodology | Key Considerations |
|---|---|---|
| Instrumentation | UPLC-MS/MS | High sensitivity and selectivity. |
| Sample Preparation | Protein Precipitation, LLE, or SPE | Efficient removal of matrix interferences. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions for the analyte and internal standard. |
| Validation | According to regulatory guidelines | Assessment of accuracy, precision, selectivity, sensitivity, and stability. |
Crystallographic Analysis of this compound and its Complexes with Biological Targets.oup.com
The imidazolidine ring in similar structures has been observed to adopt a nearly planar conformation. nih.gov The dihedral angle between the plane of the imidazolidine ring and the phenyl ring is a key conformational parameter. Intermolecular hydrogen bonds involving the N-H groups and the carbonyl oxygens of the hydantoin ring are expected to play a significant role in the crystal packing. nih.gov
Furthermore, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the molecular basis of its activity. The crystal structure of such a complex would reveal the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein's active site. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.
| Crystallographic Parameter | Expected Information |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Bond Lengths and Angles | Precise geometric parameters of the molecule. |
| Torsion Angles | Conformational details, including the orientation of the phenyl and propan-2-yl groups relative to the hydantoin ring. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. |
Emerging Research Applications and Future Directions for 5 4 Propan 2 Yl Phenyl Imidazolidine 2,4 Dione Research
Potential Modulatory Roles in Novel Biological Systems
While research specifically targeting 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione is nascent, the extensive investigation into structurally similar imidazolidine-2,4-dione derivatives provides a strong basis for predicting its potential biological activities. Compounds featuring the 5-aryl-imidazolidine-2,4-dione core have been identified as modulators of various biological targets, suggesting a versatile pharmacological profile.
Enzyme Inhibition:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Derivatives of imidazolidine-2,4-dione have been designed as selective inhibitors of PTP1B, a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.govnih.gov Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. nih.gov The design of these inhibitors often involves "core hopping" and computer-aided drug design (CADD) strategies to achieve high potency and selectivity. nih.govnih.gov
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition: LYP is a phosphatase found in immune cells that down-regulates T-cell receptor signaling. nih.gov Novel imidazolidine-2,4-dione derivatives have been developed as LYP inhibitors, presenting a potential therapeutic avenue for autoimmune diseases. nih.gov
Aldose Reductase Inhibition: Some spiro-hydantoin derivatives have been investigated as aldose reductase inhibitors, which could be relevant in managing diabetic complications. semanticscholar.org
Receptor Modulation:
Cannabinoid Receptor 1 (CB1) Modulation: Studies have identified 1,3,5-triphenylimidazolidine-2,4-dione derivatives as inverse agonists with high affinity for the human CB1 cannabinoid receptor. ucl.ac.be This activity is being explored for therapeutic applications in obesity and related metabolic syndromes. ucl.ac.be
Antiproliferative and Antimicrobial Activity:
Anticancer Potential: The anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins are significant targets in cancer therapy. nih.gov Certain imidazolidine-2,4-dione derivatives have been synthesized and shown to inhibit Bcl-2 proteins, demonstrating growth-inhibitory effects on cancer cell lines. nih.govresearchgate.net
Schistosomicidal Agents: Imidazolidine (B613845) derivatives have shown promising in vitro activity against adult Schistosoma mansoni worms, the parasites responsible for schistosomiasis. scielo.br
Antimicrobial and Antifungal Properties: Various hydantoin (B18101) derivatives have been screened for antimicrobial activity against multiple strains of bacteria and yeast, with some compounds showing notable inhibitory effects. researchgate.netresearchgate.net
Given these findings, this compound is a compelling candidate for screening in these and other biological systems to uncover its specific modulatory roles.
Integration of Omics Technologies to Uncover Broader Biological Impact
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful, high-throughput tools for systematically investigating the biological effects of chemical compounds. nih.gov These approaches are invaluable for elucidating mechanisms of action, identifying potential off-target effects, and discovering biomarkers. researchgate.netmdpi.com
The application of omics to the study of this compound could provide a comprehensive understanding of its cellular impact.
Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues exposed to the compound, transcriptomics can reveal the signaling pathways and cellular processes that are modulated. mdpi.com This can help to form hypotheses about the compound's primary targets and downstream effects.
Proteomics: Proteomics analyzes the entire set of proteins, identifying changes in protein expression, post-translational modifications, and protein-protein interactions. researchgate.net This can directly identify the protein targets of a drug and capture the functional cellular response more directly than transcriptomics. researchgate.net
Metabolomics: This technology profiles the complete set of metabolites within a biological system. nih.gov For a compound like this compound, metabolomics could reveal alterations in metabolic pathways, providing insights into its effects on cellular energy, biosynthesis, and signaling, as well as its potential toxicity mechanisms. nih.govresearchgate.net
By integrating these omics datasets, researchers can construct a holistic model of the compound's biological impact, moving beyond a single target to understand its network-level effects. mdpi.com This approach is particularly useful in the early stages of drug discovery to confirm a compound's mode of action and to proactively identify potential liabilities. mdpi.com
Rational Design and Optimization Strategies for Enhanced Biological Potency and Selectivity
The imidazolidine-2,4-dione scaffold is highly amenable to chemical modification, allowing for the rational design and optimization of derivatives with improved biological properties. Research on related compounds highlights several strategies that could be applied to this compound.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For imidazolidine-2,4-diones, modifications at the N-1, N-3, and C-5 positions of the hydantoin ring have been shown to significantly impact potency and selectivity. nih.govmdpi.com For example, in the context of CB1 receptor antagonists, substituting the N-1 and N-3 phenyl rings with chlorine or bromine atoms strongly enhances binding affinity. ucl.ac.be
Computer-Aided Drug Design (CADD): Modern drug design frequently employs computational methods to predict how a molecule will bind to a protein target. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to propose the most likely binding modes of imidazolidine-2,4-dione derivatives with their targets, such as PTP1B. nih.govnih.gov These computational insights guide the synthesis of new analogs with optimized interactions, leading to enhanced potency and selectivity.
The table below summarizes key findings from rational design studies on related imidazolidine-2,4-dione derivatives, which could inform optimization strategies for this compound.
| Target | Structural Modification Strategy | Observed Outcome | Reference |
|---|---|---|---|
| PTP1B | 'Core hopping' and CADD to design novel derivatives. | Identification of potent and selective inhibitors (e.g., IC50 = 2.07 μM). | nih.gov, nih.gov |
| LYP | Synthesis of cinnamic acid-based inhibitors. | Discovery of competitive inhibitors (e.g., Ki = 1.09 μM) with good selectivity over other phosphatases. | nih.gov |
| CB1 Receptor | Addition of halogen (Cl, Br) substituents to N-1 and N-3 phenyl rings. | Strongly enhanced binding affinity and inverse agonist activity. | ucl.ac.be |
| Bcl-2 Proteins | Design and synthesis of a series of derivatives to test inhibitory activities. | Identification of compounds with better growth inhibitory effects on cancer cell lines compared to lead compounds. | nih.gov |
These strategies could be systematically applied to this compound to explore and enhance its therapeutic potential for various diseases.
Challenges and Opportunities in the Academic Research of Imidazolidine-2,4-dione Compounds
The study of imidazolidine-2,4-dione compounds presents both distinct challenges and significant opportunities for academic researchers.
Challenges:
Achieving Selectivity: A major challenge in targeting enzymes like protein tyrosine phosphatases (PTPs) is achieving selectivity, as the active sites of different PTPs are highly homologous. nih.gov Developing inhibitors that can distinguish between targets like PTP1B and other closely related phosphatases is crucial to minimize off-target effects.
Physicochemical Properties: Like many heterocyclic compounds, imidazolidine-2,4-diones can face challenges related to poor aqueous solubility. mdpi.com This can impact bioavailability and complicate the transition from in vitro discovery to in vivo studies.
Synthetic Complexity: While the core hydantoin structure is accessible, the synthesis of complex, multi-substituted derivatives for SAR studies can be challenging and require multi-step reaction sequences. scielo.brnih.gov
Opportunities:
Privileged Scaffold: The imidazolidine-2,4-dione ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net This versatility provides a rich foundation for discovering novel therapeutics for diverse diseases, including metabolic disorders, cancer, and autoimmune conditions. nih.govnih.govnih.gov
Exploring Novel Biological Space: Many of the biological activities associated with this scaffold are still being uncovered. There is a substantial opportunity to screen libraries of these compounds against new and emerging therapeutic targets.
Leveraging Advanced Technologies: The integration of CADD and omics technologies provides new opportunities to overcome traditional challenges. nih.govnih.gov These tools can accelerate the design-synthesize-test cycle, help predict potential liabilities, and provide deeper insights into biological mechanisms.
Identification of Knowledge Gaps and Future Research Priorities for this compound
The most significant knowledge gap is the lack of specific biological data for this compound itself. While research on related analogs provides a strong rationale for its investigation, its specific properties remain uncharacterized.
Future Research Priorities:
Systematic Biological Screening: The compound should be synthesized and subjected to comprehensive screening against a panel of targets for which the imidazolidine-2,4-dione scaffold has shown activity, including PTP1B, LYP, Bcl-2 family proteins, and cannabinoid receptors. nih.govnih.govucl.ac.benih.gov
Elucidation of Mechanism of Action: For any confirmed biological activity, follow-up studies using omics technologies should be prioritized to elucidate the compound's mechanism of action, identify its direct molecular targets, and understand its broader impact on cellular networks. researchgate.netmdpi.com
Comprehensive SAR Studies: A focused SAR campaign should be initiated around the 5-[4-(propan-2-yl)phenyl] moiety. This would involve synthesizing analogs with modifications to the isopropyl group and the phenyl ring to determine their contributions to potency, selectivity, and pharmacokinetic properties.
Physicochemical and ADME Profiling: The compound's fundamental physicochemical properties, such as solubility and stability, should be characterized. mdpi.com Early-stage absorption, distribution, metabolism, and excretion (ADME) profiling is essential to assess its potential as a drug candidate.
Structural Biology: If a high-affinity target is identified, obtaining a co-crystal structure of the compound bound to its target protein would provide invaluable atomic-level insights for future rational design and optimization efforts.
Addressing these knowledge gaps through a focused, multidisciplinary research effort will be crucial to unlocking the full therapeutic potential of this compound.
Q & A
Q. Table 1: Comparative Crystallographic Data for Imidazolidinedione Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-Hydroxyphenyl) derivative | P2₁/c | 10.3694 | 6.9914 | 12.3857 | 105.6 | |
| Chlorothiophen-yl derivative | - | - | - | - | - |
Key Trend : Bulky substituents (e.g., propan-2-yl) reduce crystal symmetry, increasing lattice parameters and hydrogen-bonding complexity.
Methodological Best Practices
- Contradiction Resolution : When NMR data conflicts with computational predictions (e.g., unexpected coupling constants), validate via 2D-COSY and HSQC experiments .
- Reaction Optimization : Use design of experiments (DoE) to screen variables (temperature, catalyst loading) with Pareto front analysis for Pareto-optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
